1H and 13C NMR Spectral Analysis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid: A Comprehensive Guide for Structural Elucidation
1H and 13C NMR Spectral Analysis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid: A Comprehensive Guide for Structural Elucidation
Executive Summary
In modern drug development, pyrazine-based scaffolds are highly privileged structures, frequently utilized in the design of kinase inhibitors, antitubercular agents, and antiviral therapeutics. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) serves as a critical intermediate in synthesizing complex active pharmaceutical ingredients (APIs). Accurate structural elucidation of this molecule is paramount for downstream synthetic success.
This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond simple peak assignments, this guide explores the fundamental quantum mechanical and thermodynamic causalities—such as heteroaromatic deshielding and restricted amide bond rotation—that dictate the molecule's spectral signature .
Structural Dynamics & NMR Causality
The spectral complexity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid arises from two primary structural features:
Heteroaromatic Anisotropy of the Pyrazine Core
The pyrazine ring is a strongly electron-withdrawing heteroaromatic system. The nitrogen atoms at positions 1 and 4 exert a powerful inductive (-I) and resonance (-R) pull on the ring's electron density. This effect severely deshields the protons at C-5 and C-6, pushing their resonance frequencies significantly downfield (typically > 8.5 ppm). Furthermore, the adjacent nitrogens alter the carbon chemical shifts, pushing the C-5 and C-6 carbons to approximately 143–146 ppm .
Restricted Amide Bond Rotation (Rotameric Effect)
The amide bond connecting the piperidine ring to the pyrazine core exhibits partial double-bond character. The lone pair on the piperidine nitrogen delocalizes into the carbonyl π -system, creating a high rotational barrier ( ΔG‡≈15−20 kcal/mol) .
-
Causality: Because rotation around the C–N bond is slow on the NMR timescale at 298 K, the piperidine ring is locked in specific conformations.
-
Spectral Impact: The α -methylene groups of the piperidine ring are fixed in syn and anti positions relative to the carbonyl oxygen. This magnetic non-equivalence splits the α -protons and α -carbons into distinct, broadened signals, a hallmark of tertiary amides.
Spectral Data Interpretation
1 H NMR Spectral Data
The proton NMR spectrum is characterized by the downfield pyrazine doublets and the complex, broadened aliphatic envelope of the piperidine ring.
Table 1: 1 H NMR Assignments (Predicted in DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Causality |
| -COOH | 13.20 | br s | 1H | - | Highly deshielded due to acidic proton exchange; broad due to hydrogen bonding dynamics. |
| Pyrazine H-5 | 8.85 | d | 1H | 2.6 | Deshielded by adjacent N and ring anisotropy; couples with H-6. |
| Pyrazine H-6 | 8.72 | d | 1H | 2.6 | Deshielded by adjacent N; couples with H-5. |
| Piperidine H- α (syn) | 3.65 | m | 2H | - | Deshielded by spatial proximity to the carbonyl oxygen's shielding cone. |
| Piperidine H- α (anti) | 3.15 | m | 2H | - | Further from the carbonyl oxygen, resulting in relative shielding. |
| Piperidine H- β | 1.65 | m | 4H | - | Aliphatic envelope; slightly broadened due to long-range rotameric effects. |
| Piperidine H- γ | 1.50 | m | 2H | - | Furthest from electronegative centers; typical aliphatic resonance. |
13 C NMR Spectral Data
The carbon spectrum provides clear evidence of the dual carbonyl environments and confirms the restricted rotation via peak splitting in the aliphatic region.
Table 2: 13 C NMR Assignments (Predicted in DMSO- d6 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C=O (Acid) | 166.5 | Cq | Highly deshielded carboxylic acid carbonyl carbon. |
| C=O (Amide) | 164.2 | Cq | Shielded relative to the acid due to nitrogen lone pair donation. |
| Pyrazine C-3 | 150.1 | Cq | Attached to the electron-withdrawing amide group. |
| Pyrazine C-2 | 148.5 | Cq | Attached to the electron-withdrawing -COOH group. |
| Pyrazine C-5 | 145.3 | CH | Deshielded directly by the adjacent ring nitrogen. |
| Pyrazine C-6 | 143.8 | CH | Deshielded directly by the adjacent ring nitrogen. |
| Piperidine C- α | 48.2, 42.5 | CH 2 | Split into two distinct signals due to restricted amide rotation. |
| Piperidine C- β | 26.1, 25.4 | CH 2 | Split due to the asymmetric magnetic environment of the rotamers. |
| Piperidine C- γ | 24.0 | CH 2 | Least affected by amide anisotropy; appears as a single peak. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol utilizes Variable Temperature (VT) NMR to mathematically prove that peak broadening is caused by thermodynamic rotamers rather than chemical impurities .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO is selected because its high dielectric constant disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding a sharper -COOH signal. Its high boiling point (189 °C) also safely accommodates VT-NMR heating.
-
-
Probe Tuning & Matching: Insert the sample and rigorously tune the probe to the exact Larmor frequencies of 1 H and 13 C.
-
Causality: Exact tuning maximizes the Signal-to-Noise Ratio (SNR), which is critical for resolving the split α -carbon peaks in the 13 C spectrum.
-
-
Standard Acquisition (298 K):
-
1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the pyrazine protons.
-
13 C NMR: Acquire 1024 scans with WALTZ-16 proton decoupling.
-
-
Self-Validation via VT-NMR (Coalescence Check):
-
If the piperidine α -protons (~3.15 and ~3.65 ppm) appear as broad, unresolved humps, increase the probe temperature to 350 K (77 °C).
-
Causality: Supplying thermal energy overcomes the rotational barrier of the C–N amide bond. As the rotation rate exceeds the NMR timescale, the two distinct α -proton signals will mathematically average and coalesce into a single, sharp multiplet. If the peaks sharpen, the structural assignment of the amide rotamer is definitively validated.
-
Workflow Visualization
The following diagram maps the logical flow of the self-validating NMR acquisition process.
Figure 1: Self-validating NMR acquisition and structural verification workflow for amide compounds.
References
-
Michigan State University. "Nuclear Magnetic Resonance Spectroscopy." MSU Chemistry Virtual Textbook. URL:[Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). "Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly." The Journal of Organic Chemistry, 73(18), 7132-7139. URL:[Link]
-
Chemistry LibreTexts. (2022). "4.7: NMR Spectroscopy." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]
-
Li, X., et al. (2025). "Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy." Analytical Chemistry, ACS Publications. URL:[Link]
